molecular formula C23H26N2O4 B5209182 2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol

2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol

Cat. No. B5209182
M. Wt: 394.5 g/mol
InChI Key: PVVXRJXVFCVRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and highly specific inhibitor of mGluR5, which has been shown to be involved in a variety of neurological diseases and disorders.

Mechanism of Action

2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol works by selectively blocking the activity of mGluR5, a type of glutamate receptor that is involved in synaptic plasticity and neuronal signaling. By inhibiting mGluR5, 2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol reduces the release of glutamate, a neurotransmitter that is involved in many neurological processes. This leads to a reduction in neuronal excitability and inflammation, which can be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress, neuroinflammation, and neuronal damage in the brain. It also improves cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol in lab experiments is its high specificity for mGluR5. This allows researchers to selectively study the effects of blocking this receptor, without affecting other glutamate receptors. However, one limitation of using 2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol is its relatively low potency compared to other mGluR5 antagonists. This can make it more difficult to achieve the desired effects in lab experiments.

Future Directions

There are many potential future directions for research on 2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol and its therapeutic applications. One area of interest is the use of 2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the role of mGluR5 in neuroinflammation and neurodegeneration, and how 2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol may be used to prevent or treat these conditions. Additionally, further research is needed to optimize the synthesis and potency of 2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol, to improve its effectiveness as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol involves several steps, starting with the reaction of 4-methoxybenzaldehyde with 2-aminophenol to form 2-(4-methoxybenzyl)-1,3-benzoxazole. This compound is then reacted with piperidine and acetic anhydride to form the intermediate 2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxylic acid piperidin-2-ylmethyl ester. Finally, this intermediate is reacted with ethanol and hydrochloric acid to form the final product, 2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol.

Scientific Research Applications

2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, Fragile X syndrome, and addiction. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.

properties

IUPAC Name

[2-(2-hydroxyethyl)piperidin-1-yl]-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-28-19-8-5-16(6-9-19)14-22-24-20-10-7-17(15-21(20)29-22)23(27)25-12-3-2-4-18(25)11-13-26/h5-10,15,18,26H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVXRJXVFCVRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCCC4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{[2-(4-Methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol

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